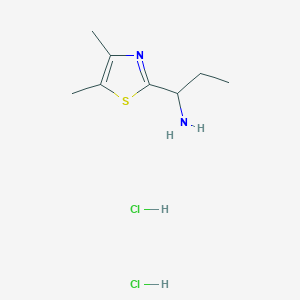

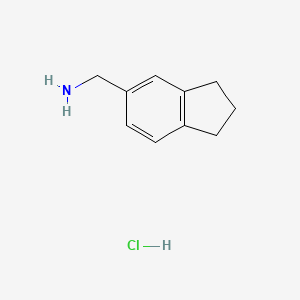

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride”, compounds with similar structures have been synthesized for various purposes. For instance, the synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate has been described in the context of capsinoid determination .Applications De Recherche Scientifique

Application in Nano Research

- Summary of Application: The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

- Methods of Application: The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

- Results or Outcomes: It was demonstrated that the resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .

Application in Antioxidant and Antibacterial Activities

- Summary of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid .

- Methods of Application: The products were analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Application in Industrial Testing

- Summary of Application: The 3,4-dimethoxybenzyl group is used in the synthesis of various industrial chemicals .

- Methods of Application: The specific methods of application can vary widely depending on the specific industrial process and the desired end product .

- Results or Outcomes: The use of the 3,4-dimethoxybenzyl group can enhance the efficiency of certain industrial processes and improve the properties of the resulting products .

Application in Drug Discovery

- Summary of Application: Amide compounds, including those with the 3,4-dimethoxybenzyl group, have been used in drug discovery .

- Methods of Application: These compounds are synthesized and then tested for their biological activity using various in vitro and in vivo methods .

- Results or Outcomes: Some of these compounds have shown promising results in preliminary tests, including antioxidant, antibacterial, and anti-inflammatory activities .

Application in Plastic, Rubber, and Paper Industries

- Summary of Application: Amide compounds are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Methods of Application: These compounds can be used as additives to enhance the properties of the products or as intermediates in the synthesis of other compounds .

- Results or Outcomes: The use of these compounds can improve the quality and performance of the products .

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-5-6-11(14-3)12(7-10)15-4;/h5-7,9,13H,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWODOUZBAWFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B3025471.png)